molecular formula C17H22N2O4 B13699333 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane

Cat. No.: B13699333
M. Wt: 318.4 g/mol
InChI Key: QTBLSNAAGREVKG-UHFFFAOYSA-N
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Description

3-Cbz-6-Boc-3,6-diazabicyclo[310]hexane is a bicyclic compound featuring a diazabicyclohexane core with two protecting groups: a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the synthesis might begin with the preparation of a diazo compound, followed by intramolecular cyclopropanation using a transition metal catalyst such as ruthenium (II) or cobalt (II) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove protecting groups or modify the core structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could lead to deprotected or modified derivatives.

Scientific Research Applications

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane is unique due to its specific combination of protecting groups and the diazabicyclohexane core. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

3-O-benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-13-9-18(10-14(13)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI Key

QTBLSNAAGREVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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